4-Bromopyridine-3-boronic acid HCl
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Overview
Description
4-Bromopyridine-3-boronic acid HCl: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a bromine atom. The hydrochloride (HCl) salt form enhances its stability and solubility in various solvents. This compound is widely used in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromopyridine-3-boronic acid HCl typically involves the halogen-metal exchange followed by borylation. One common method is the reaction of 4-bromopyridine with a metal such as lithium or magnesium to form the corresponding organometallic intermediate. This intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to yield the boronic acid derivative .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyridine-3-boronic acid HCl primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Conditions: Typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Bromopyridine-3-boronic acid HCl has a wide range of applications in scientific research:
Chemistry: Used extensively in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of biologically active molecules, including potential drug candidates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism by which 4-Bromopyridine-3-boronic acid HCl exerts its effects is through the Suzuki-Miyaura coupling reaction. This reaction involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
3-Bromopyridine-4-boronic acid: Similar in structure but with different substitution patterns on the pyridine ring.
4-Chloropyridine-3-boronic acid: Contains a chlorine atom instead of a bromine atom, which can affect its reactivity and applications.
Uniqueness: 4-Bromopyridine-3-boronic acid HCl is unique due to its specific substitution pattern, which makes it particularly useful in certain Suzuki-Miyaura coupling reactions. The presence of the bromine atom can influence the reactivity and selectivity of the coupling reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C5H6BBrClNO2 |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
(4-bromopyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C5H5BBrNO2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H;1H |
InChI Key |
JXJSVTUARWNMNN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CN=C1)Br)(O)O.Cl |
Origin of Product |
United States |
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